3,4-dichloro-6-nitro-2H-indazole

Description

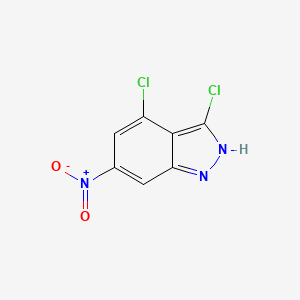

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dichloro-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIGSQZATGPGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646328 | |

| Record name | 3,4-Dichloro-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-08-1 | |

| Record name | 3,4-Dichloro-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Dichloro 6 Nitro 2h Indazole and Its Derivatives

Direct Synthesis Approaches to the 2H-Indazole Ring System

The formation of the 2H-indazole core is the initial and critical step. Several classical and modern synthetic methods are employed to build this bicyclic heteroaromatic system.

The Cadogan reaction is a classic reductive cyclization method for synthesizing 2H-indazoles from ortho-substituted nitroaromatic compounds. nih.gov It traditionally involves high temperatures (often >150 °C) and the use of excess trialkyl phosphites as both the reductant and solvent. nih.gov The widely accepted mechanism proceeds through the deoxygenation of the nitro group to form a reactive nitrene intermediate, which then undergoes intramolecular cyclization. nih.govresearchgate.net

Recent advancements have focused on developing milder and more efficient versions of this reaction. For instance, Genung and co-workers developed conditions that allow the reaction to proceed at a lower temperature of 80 °C. nih.govorganic-chemistry.org Another significant adaptation involves a one-pot process where an ortho-nitrobenzaldehyde is first condensed with an amine to form an ortho-imino-nitrobenzene intermediate. This intermediate then undergoes a reductive cyclization promoted by tri-n-butylphosphine to yield the substituted 2H-indazole. organic-chemistry.orgacs.org This one-pot strategy is operationally simple and avoids the isolation of intermediates, enhancing its practicality. organic-chemistry.org While these adaptations represent improvements, the Cadogan reaction can still be considered a harsh method. nih.govresearchgate.net Studies have also explored non-nitrene pathways, suggesting that 2H-indazole N-oxides can be competent intermediates in the cyclization process. nih.govaub.edu.lb

Table 1: Adaptations of the Cadogan Reaction for 2H-Indazole Synthesis

| Reaction Type | Key Reagents | Temperature | Key Features | Citations |

|---|---|---|---|---|

| Classical Cadogan | Excess trialkyl phosphites | >150 °C | Harsh conditions, robust | nih.gov |

| Milder Conditions | Tri-n-butylphosphine, i-PrOH | 80 °C | Lower temperature, improved conditions | nih.govorganic-chemistry.org |

| One-Pot Condensation-Cyclization | o-nitrobenzaldehydes, amines, tri-n-butylphosphine | 80 °C | High efficiency, avoids intermediate isolation | organic-chemistry.orgacs.org |

| Catalytic Phosphorus Redox Cycling | Catalytic PIII/PV reagents | Milder | Reduces phosphorus waste | nih.gov |

Transition-metal catalysis offers powerful and versatile routes to 2H-indazoles, often proceeding with high efficiency and selectivity under mild conditions. researchgate.net Various metals, including palladium, copper, rhodium, and cobalt, have been successfully employed.

Rhodium(III)-catalyzed C–H bond activation and annulation is a prominent strategy. acs.org For example, the reaction between azobenzenes and aldehydes, catalyzed by a Rh(III) complex, can produce a wide array of N-aryl-2H-indazoles. acs.org This method demonstrates high functional group tolerance. acs.org Similarly, Rh(III) catalysis can be used for the annulation of azoxy compounds with diazoesters or the cyclization of azobenzenes with vinylene carbonate to yield functionalized 2H-indazoles. researchgate.netnih.gov

Copper-catalyzed reactions are also widely used, particularly in multi-component syntheses. A notable example is the one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide (B81097), catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP). acs.orgorganic-chemistry.org This method efficiently forms the necessary C-N and N-N bonds in a green solvent like polyethylene (B3416737) glycol (PEG). organic-chemistry.org

Palladium-catalyzed reactions provide another direct route. For instance, the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines can synthesize 2-aryl-2H-indazoles. organic-chemistry.org Cobalt-catalyzed C–H bond functionalization has also emerged as a cost-effective alternative to rhodium, enabling the synthesis of N-aryl-2H-indazoles from azobenzenes and various aldehydes. nih.gov

Table 2: Examples of Metal-Catalyzed 2H-Indazole Synthesis

| Catalyst System | Starting Materials | Reaction Type | Key Features | Citations |

|---|---|---|---|---|

| Rhodium(III) | Azobenzenes, Aldehydes | C-H Activation/Annulation | High functional group tolerance, one-step | acs.org |

| Copper(I) Oxide NP | 2-Bromobenzaldehydes, Amines, Sodium Azide | Three-Component Cyclization | Green solvent, ligand-free | acs.orgorganic-chemistry.org |

| Palladium | 2-Bromobenzyl bromides, Arylhydrazines | Intramolecular N-Arylation | Regioselective, good yields | organic-chemistry.org |

| Cobalt(III) | Azobenzenes, Aldehydes | C-H Functionalization/Cyclization | Cost-effective catalyst, broad aldehyde scope | nih.govnih.gov |

Multi-component reactions (MCRs) and one-pot syntheses are highly valued for their efficiency, atom economy, and operational simplicity. organic-chemistry.orgresearchgate.net Several such strategies have been developed for 2H-indazoles.

As mentioned, the one-pot condensation of ortho-nitrobenzaldehydes with amines followed by a Cadogan-type reductive cyclization is a prime example of an efficient process that yields structurally diverse 2H-indazoles. organic-chemistry.orgacs.org This method successfully accommodates electron-rich, electron-deficient, and halogenated substrates. organic-chemistry.org

Another powerful MCR is the copper-catalyzed reaction of 2-chloro- or 2-bromobenzaldehydes, primary amines, and sodium azide. acs.orgorganic-chemistry.org This three-component approach constructs the 2H-indazole scaffold by forming two new bonds in a single pot, showcasing high tolerance for various functional groups. organic-chemistry.org A [3+2] dipolar cycloaddition between arynes and sydnones also provides a rapid and efficient synthesis of 2H-indazoles under mild conditions. nih.gov

Synthesis of Indazole Scaffolds Bearing Nitro and Halogen Substituents

To arrive at 3,4-dichloro-6-nitro-2H-indazole, the indazole ring must be appropriately substituted. This can be achieved either by using pre-functionalized starting materials in the cyclization step or by introducing the substituents onto an existing indazole nucleus.

The introduction of nitro and halogen groups onto the indazole ring via electrophilic substitution is a key strategy. chemicalbook.com However, the regioselectivity of these reactions can be complex due to the two nitrogen atoms in the pyrazole (B372694) ring. chemicalbook.comnih.gov

Metal-free halogenation methods have been developed for the regioselective functionalization of 2H-indazoles. nih.gov The use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), allows for the selective introduction of halogen atoms. nih.gov For instance, reacting 2-phenyl-2H-indazole with NBS can lead to selective C3-bromination. nih.gov By carefully tuning the reaction conditions, it is possible to achieve mono- or even poly-halogenation. nih.gov

Nitration of the indazole ring can also be performed. For example, a radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) in the presence of TEMPO. chim.it The synthesis of the crucial intermediate, 3-chloro-6-nitro-1H-indazole, has been reported, which can serve as a precursor for further functionalization. nih.gov The synthesis of a specifically substituted compound like this compound would likely involve a multi-step sequence of these regioselective reactions on a suitable indazole precursor.

Functional group interconversion (FGI) on a pre-formed indazole nucleus is a common and versatile strategy for accessing specific derivatives. ub.edu This approach involves taking a simpler indazole and sequentially adding the required chloro and nitro substituents.

For instance, starting with 6-nitro-1H-indazole, one could perform halogenation reactions to introduce the chlorine atoms. A reported synthesis of 3-chloro-2-ethyl-6-nitro-2H-indazole starts with 6-nitro-1H-indazole, which is first alkylated and then presumably chlorinated, although the exact sequence for introducing the chloro group is not detailed. iucr.org

Another approach involves starting with an indazole that already contains some of the required substituents. The synthesis of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole was achieved by the N-alkylation of 3-chloro-6-nitro-1H-indazole with allyl bromide. This demonstrates the feasibility of modifying an already functionalized indazole core. To obtain the 3,4-dichloro pattern, a selective chlorination at the C4 position would be necessary. This could potentially be achieved through directed metalation-halogenation or other modern C-H functionalization techniques on a 3-chloro-6-nitroindazole precursor. The regioselectivity of N-alkylation itself is a critical consideration, as it often yields a mixture of N-1 and N-2 isomers, with the ratio depending on the substituents on the indazole ring, the alkylating agent, and the reaction conditions. nih.govbeilstein-journals.orgbeilstein-journals.org

Protecting Group Strategies in the Synthesis of Substituted 2H-Indazoles

The presence of two nitrogen atoms in the indazole ring presents a challenge in terms of regioselectivity during N-substitution reactions. nih.gov Protecting group strategies are therefore indispensable for directing reactions to the desired nitrogen atom and for preventing unwanted side reactions on the indazole core during subsequent synthetic transformations. organic-chemistry.org The choice of protecting group is critical and must be stable to the reaction conditions used for introducing substituents onto the ring, yet readily removable under mild conditions. organic-chemistry.org

In the context of synthesizing substituted 2H-indazoles, protecting the N-1 position is a common strategy to ensure that subsequent alkylation or arylation occurs at the N-2 position. A patent for the preparation of indazole compounds describes the protection of the N-1 nitrogen of 3-iodo-6-nitroindazole using 3,4-dihydro-2H-pyran in the presence of methanesulfonic acid to form a tetrahydropyranyl (THP) protected intermediate. google.com This strategy effectively blocks the N-1 position, allowing for selective functionalization at N-2.

Another widely used protecting group for the indazole nitrogen is the 2-((2-(trimethylsilyl)ethoxy)methyl) (SEM) group. worktribe.com This group is known for its stability across a range of reaction conditions and can be selectively removed. The use of different protecting groups allows for orthogonal protection strategies, where one protecting group can be removed selectively in the presence of another, enabling complex, multi-step syntheses. organic-chemistry.org

Below is a table summarizing common protecting groups used in indazole synthesis:

| Protecting Group | Abbreviation | Introduction Reagent(s) | Removal Conditions | Key Features |

| Tetrahydropyranyl | THP | 3,4-Dihydro-2H-pyran, Acid catalyst | Acidic conditions | Blocks N-1 position effectively. google.com |

| 2-((2-(Trimethylsilyl)ethoxy)methyl) | SEM | SEM-Cl, Base | Fluoride source (e.g., TBAF) or acidic conditions | Stable to a variety of conditions, allows for orthogonal strategies. worktribe.com |

| Boc | Boc | Boc-anhydride | Acidic media | Commonly used for protecting amino groups, can also be used for the indazole nitrogen. organic-chemistry.org |

| Fmoc | Fmoc | Fmoc-Cl | Basic conditions | Often used in orthogonal protection schemes with acid-labile groups like Boc. organic-chemistry.org |

Stereochemical Control and Regioselectivity in the Synthesis of Indazole Derivatives

Achieving regiochemical control in the N-alkylation of indazoles is a central theme in their synthesis, as the reaction can lead to a mixture of N-1 and N-2 substituted products. nih.govacs.org The regioselectivity is influenced by a combination of steric and electronic effects of the substituents on the indazole ring, as well as the reaction conditions, including the choice of base, solvent, and alkylating agent. nih.gov

For instance, studies have shown that the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor N-1 alkylation for certain C-3 substituted indazoles. nih.gov Conversely, the presence of electron-withdrawing groups at the C-7 position, such as a nitro (NO₂) or a carboxylate (CO₂Me) group, has been shown to direct alkylation to the N-2 position with high selectivity (≥ 96%). nih.gov This is particularly relevant for the synthesis of derivatives of this compound, as the nitro group at the 6-position would be expected to influence the regiochemical outcome of N-substitution.

Several synthetic methods have been developed to achieve high regioselectivity for the synthesis of 2H-indazoles. One-pot condensation followed by a Cadogan reductive cyclization of ortho-imino-nitrobenzenes is an effective method for selectively generating 2H-indazoles. acs.org This approach avoids the issue of mixed N-alkylation by forming the N-N bond of the pyrazole ring in the final cyclization step. acs.org Similarly, copper-catalyzed intramolecular amination reactions have been developed for the synthesis of a wide variety of multi-substituted 2H-indazoles under mild conditions. acs.org

The following table highlights key factors influencing regioselectivity in indazole N-alkylation:

| Factor | Influence on Regioselectivity | Example |

| Substituent Position and Electronics | Electron-withdrawing groups at C-7 favor N-2 alkylation. nih.gov | C-7 NO₂ or CO₂Me substituents lead to ≥ 96% N-2 selectivity. nih.gov |

| Base and Solvent System | The choice of base and solvent can significantly alter the N-1/N-2 ratio. nih.gov | NaH in THF is a promising system for N-1 selective alkylation for many indazoles. nih.gov |

| Synthetic Strategy | Cyclization strategies can pre-determine the position of the N-substituent. acs.org | Cadogan reductive cyclization of ortho-imino-nitrobenzenes selectively yields 2H-indazoles. acs.org |

While the target molecule, this compound, is achiral, the principles of stereochemical control are crucial in the synthesis of its derivatives that may contain stereocenters. For example, the enantioselective synthesis of indazoles with a C3-quaternary chiral center has been achieved using copper hydride catalysis, demonstrating that high levels of stereocontrol are possible in the functionalization of the indazole ring. nih.gov Such methods could be applied to create chiral derivatives of the target compound.

Chemical Reactivity and Transformation Pathways of 3,4 Dichloro 6 Nitro 2h Indazole

Reactions Involving the Nitrogen Atoms (N1 and N2) of the 2H-Indazole Ring

The presence of two nitrogen atoms in the pyrazole (B372694) moiety of the indazole ring offers sites for functionalization, primarily through alkylation and arylation. These reactions are complicated by the issue of regioselectivity, as substitution can occur at either the N1 or N2 position.

The N-alkylation and N-arylation of indazoles are fundamental transformations that yield two possible regioisomers: N1- and N2-substituted products. The outcome of these reactions is highly dependent on the reaction conditions and the electronic nature of the substituents on the indazole core. beilstein-journals.orgnih.gov For 3,4-dichloro-6-nitro-2H-indazole, the strong electron-withdrawing character of the nitro and chloro groups plays a pivotal role in directing the substitution.

Generally, N-alkylation under basic conditions, such as using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), tends to favor the formation of the thermodynamically more stable N1-substituted indazole. researchgate.netbeilstein-journals.org However, steric and electronic effects from substituents can alter this preference. For instance, electron-withdrawing groups at the C7 position have been shown to confer excellent N2 regioselectivity. researchgate.netbeilstein-journals.org Given the C6 position of the nitro group in the target molecule, a mixture of N1 and N2 products can be expected, with the precise ratio influenced by the specific alkylating or arylating agent and the reaction conditions employed. beilstein-journals.org Copper-catalyzed N-arylation methods, often using aryl halides, are also common for indazoles and other azoles, providing a route to N-phenyl and other N-aryl derivatives. organic-chemistry.orgorganic-chemistry.org

Table 1: Factors Influencing Regioselectivity in Indazole N-Alkylation

| Factor | Condition Favoring N1-Substitution | Condition Favoring N2-Substitution | Rationale |

|---|---|---|---|

| Base/Solvent | NaH in THF | K₂CO₃ in DMF; Mitsunobu conditions (DEAD, PPh₃) | The combination of a strong, non-nucleophilic base and a less polar solvent often favors the thermodynamic product (N1). Polar solvents and specific reagent systems can favor the kinetic product (N2). |

| Substituents | Electron-withdrawing groups at C3 | Electron-withdrawing groups at C7 | Substituents influence the relative nucleophilicity of N1 and N2 and can exert steric hindrance. researchgate.netbeilstein-journals.org |

| Electrophile | Bulky alkyl halides | Less hindered alkyl halides | Steric hindrance around the N1 position can direct the electrophile to the more accessible N2 position. |

The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. chemicalbook.com The 1H-tautomer is generally considered to be thermodynamically more stable. beilstein-journals.orgnih.gov The N-H bond in the indazole ring is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic indazolide anion. This deprotonation is the initial step in most N-alkylation and N-arylation reactions. The acidity of this proton in this compound is enhanced by the cumulative electron-withdrawing effects of the two chlorine atoms and the nitro group, which help to stabilize the resulting anion. This increased acidity facilitates reactions that proceed via deprotonation.

Reactivity of Halogen Substituents (Chlorine) on the this compound Framework

The two chlorine atoms at the C3 and C4 positions are potential sites for substitution reactions. Their reactivity, however, is not equal. The C4-chloro substituent is part of the benzene (B151609) ring and its reactivity is strongly influenced by the activating effect of the C6-nitro group (which is para to it). The C3-chloro substituent is on the pyrazole ring.

The C4-chloro atom is expected to be susceptible to nucleophilic aromatic substitution (SₙAr) by a variety of nucleophiles. This type of reaction is characteristic of haloarenes that are activated by strong electron-withdrawing groups. researchgate.net The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. Potential nucleophiles include amines, alkoxides, thiolates, and azide (B81097) ions. Such substitutions would allow for the introduction of a wide range of functional groups at the C4 position, leading to diverse molecular architectures.

The reactivity of the C3-chloro atom is less straightforward. While it is on an electron-deficient pyrazole ring, its displacement via SₙAr is also possible, though conditions may differ from those required for the C4 position. The synthesis of various 3-substituted indazoles often begins with a 3-haloindazole intermediate, highlighting its utility as a leaving group in cross-coupling and substitution reactions. rsc.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r_) is a principal reaction pathway for this compound. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comopenstax.org The subsequent departure of the chloride ion restores the aromaticity of the ring.

The presence of the electron-withdrawing nitro group is crucial as it stabilizes the negative charge of the intermediate, particularly when the attack occurs at the ortho and para positions. openstax.org In the case of this compound, both the C3-chloro (ortho) and C4-chloro (para) are activated. Generally, the para position experiences stronger activation, suggesting that the C4-chloro is more labile and likely to be substituted preferentially under controlled conditions. This is analogous to the reactivity of substrates like 3,4-dichloro-1-nitrobenzene, where nucleophilic attack favors the chlorine atom at the position para to the nitro group. chegg.com

A variety of nucleophiles can be employed to displace one or both chlorine atoms, leading to a range of functionalized 6-nitro-2H-indazoles. Sequential substitutions are also feasible, allowing for the introduction of two different nucleophiles. nih.gov

| Nucleophile | Reagent Example | Potential Product (Mono-substitution at C4) | Potential Product (Di-substitution) |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 3-chloro-4-methoxy-6-nitro-2H-indazole | 3,4-dimethoxy-6-nitro-2H-indazole |

| Amine | Ammonia (NH₃) | 4-amino-3-chloro-6-nitro-2H-indazole | 3,4-diamino-6-nitro-2H-indazole |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-chloro-6-nitro-4-(phenylthio)-2H-indazole | 6-nitro-3,4-bis(phenylthio)-2H-indazole |

| Azide | Sodium Azide (NaN₃) | 4-azido-3-chloro-6-nitro-2H-indazole | 3,4-diazido-6-nitro-2H-indazole |

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

The chloro-substituents on the indazole ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions are particularly prominent in this area. Given the presence of two distinct chlorine atoms, selective mono-coupling or exhaustive di-coupling can often be achieved by carefully controlling reaction parameters such as temperature, catalyst loading, and stoichiometry. researchgate.netnih.gov

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds, introducing new aryl or alkyl groups. researchgate.netrhhz.net

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, providing an alternative to direct SNA_r_.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

The differential reactivity of the C3-Cl and C4-Cl bonds can be exploited for sequential, site-selective cross-coupling reactions, enabling the synthesis of complex, unsymmetrically substituted indazoles. nih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Base | Phenyl |

| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Ligand / Base | Morpholinyl |

| Heck | Styrene | Pd(OAc)₂ / Ligand / Base | Styrenyl |

Electrophilic and Nucleophilic Reactivity at Carbon Centers of this compound

Electrophilic Reactivity: The indazole core is inherently electron-deficient due to the presence of two ring nitrogen atoms. nih.gov This deficiency is greatly amplified by the three strong electron-withdrawing groups (two chloro, one nitro). Consequently, the molecule is highly deactivated towards electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts alkylation, halogenation). Such reactions are unlikely to proceed under standard conditions. If forced under harsh conditions, an electrophile would preferentially attack the position of lowest deactivation, which is likely the C7 position, as it is the only available carbon on the benzene ring not directly bearing a deactivating group and is meta to the nitro group.

Nucleophilic Reactivity: The primary sites for nucleophilic attack on the carbon centers of this compound are the carbons bearing the chlorine atoms (C3 and C4). As detailed extensively in Section 3.3.1, the strong activation provided by the C6-nitro group makes these centers highly electrophilic and susceptible to attack by a wide range of nucleophiles, leading to substitution of the chloride leaving groups. openstax.org Attack at other unsubstituted carbon centers (C5, C7) is not favored as it would require the displacement of a hydride ion, which is a very poor leaving group, and these positions lack the direct activation afforded to the C3 and C4 positions.

Structural Elucidation and Advanced Spectroscopic Characterization of 3,4 Dichloro 6 Nitro 2h Indazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and fundamental data for structural assignment. The chemical shifts (δ) in a ¹H NMR spectrum indicate the electronic environment of the protons, while the integration of the signals reveals their relative abundance. Coupling constants (J) between adjacent protons, observed as signal multiplicities (e.g., singlets, doublets, triplets), provide information about the connectivity of the proton-bearing atoms. For instance, in various 6-nitro-1H-indazole derivatives, the proton on the nitrogen (NH) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. rsc.org The aromatic protons on the indazole ring system exhibit characteristic chemical shifts and coupling patterns that are influenced by the position of substituents like the nitro group. rsc.orgnih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shift of each carbon signal is indicative of its hybridization and the nature of the atoms attached to it. For example, carbons bonded to electron-withdrawing groups like the nitro group or halogens will resonate at a more downfield chemical shift.

To establish unambiguous connections between protons and carbons, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons in a spin system. emerypharma.com Cross-peaks in a COSY spectrum connect signals from protons that are scalar-coupled, typically over two or three bonds. emerypharma.comepfl.ch

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the directly attached carbon atoms. epfl.chcolumbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of their cross-peaks. epfl.chcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). epfl.chcolumbia.edu HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments by observing correlations across heteroatoms or functional groups. emerypharma.comcolumbia.edu For example, a correlation between a proton on the indazole ring and a carbon in a substituent group can confirm the point of attachment.

Table 1: Representative ¹H and ¹³C NMR Data for 6-Nitro-1H-indazole Analogs

| Compound | ¹H NMR (Solvent, Frequency) | ¹³C NMR (Solvent, Frequency) | Source |

|---|---|---|---|

| 6-Nitro-3-phenyl-1H-indazole | (CDCl₃, 400 MHz) δ 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | (CDCl₃, 100 MHz) δ 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 | rsc.org |

| 6-Nitro-3-p-tolyl-1H-indazole | (CDCl₃, 400 MHz) δ 12.60 (br, 1H), 8.09-8.03 (m, 2H), 8.00 (s, 1H), 7.87 (d, J = 8.0 Hz, 2H), 7.43 (d, J = 8.0 Hz, 2H), 2.50 (s, 3H) | (CDCl₃, 100 MHz) δ 146.98, 146.62, 140.24, 139.64, 130.14, 128.99, 127.72, 124.03, 122.02, 115.99, 107.20, 21.40 | rsc.org |

| 3-(Naphthalen-2-yl)-6-nitro-1H-indazole | (CD₃COCD₃, 400 MHz) δ 13.08 (br, 1H), 8.60 (s, 2H), 8.48 (d, J = 8.1 Hz, 1H), 8.22 (d, J = 8.1 Hz, 1H), 8.10-8.05 (m, 3H), 7.97 (d, J = 6.0 Hz, 1H), 7.58 (d, J = 3.3 Hz, 2H) | (CD₃COCD₃, 100 MHz) δ 147.15, 145.44, 141.49, 134.30, 133.91, 131.07, 129.17, 128.95, 128.30, 127.09, 127.03, 126.69, 125.70, 124.40, 122.76, 116.11, 107.88 | rsc.org |

Indazole derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. nih.gov NMR spectroscopy is a powerful tool to distinguish between these forms in solution. The chemical shifts of the ring protons and carbons are sensitive to the position of the N-H proton. For instance, the chemical shift of the proton at position 7 is significantly different in 1H- and 2H-indazoles. Furthermore, the coupling patterns observed in both ¹H and 2D NMR spectra can help to definitively establish the predominant tautomeric form. While 1H-indazole is generally the more stable tautomer, the presence of substituents can influence the tautomeric equilibrium. nih.gov

Conformational preferences, particularly for flexible substituents on the indazole ring, can also be investigated using NMR. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, which helps to determine the preferred orientation of rotatable bonds.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the confident determination of its molecular formula. rsc.org

In addition to molecular weight determination, MS provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragments and the neutral losses from the molecular ion can be used to deduce the structure of the original molecule. For indazole derivatives, common fragmentation pathways often involve the cleavage of substituents from the indazole core or the fragmentation of the heterocyclic ring system itself. nih.gov The fragmentation pattern of synthetic cannabinoids with an indazole structure often involves the loss of side chains attached to the ring. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for 6-Nitro-1H-indazole Analogs

| Compound | Ionization Mode | Calculated m/z | Found m/z | Source |

|---|---|---|---|---|

| 6-Nitro-3-phenyl-1H-indazole | ESI | [M+H]⁺ 254.0768 | 254.0771 | rsc.org |

| 6-Nitro-3-p-tolyl-1H-indazole | ESI | [M+H]⁺ 254.0924 | 254.0927 | rsc.org |

| 3-(Naphthalen-2-yl)-6-nitro-1H-indazole | ESI | [M+H]⁺ 290.0924 | 290.0928 | rsc.org |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum.

For 3,4-dichloro-6-nitro-2H-indazole and its analogs, IR spectroscopy can confirm the presence of key functional groups:

N-H stretch : In 1H-indazole derivatives, a peak corresponding to the N-H stretching vibration is typically observed in the region of 3100-3500 cm⁻¹.

C=C and C=N stretches : The aromatic ring and the pyrazole (B372694) ring will show characteristic stretching vibrations in the 1400-1650 cm⁻¹ region.

N-O stretches (nitro group) : The nitro group exhibits two strong and characteristic stretching vibrations, typically around 1500-1560 cm⁻¹ (asymmetric stretch) and 1300-1370 cm⁻¹ (symmetric stretch). rsc.org

C-Cl stretch : The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for 6-Nitro-1H-indazole Analogs

| Compound | Key IR Absorptions (cm⁻¹) | Source |

|---|---|---|

| 6-Nitro-3-phenyl-1H-indazole | 3423, 1618, 1525, 1340 | rsc.org |

| 6-Nitro-3-p-tolyl-1H-indazole | 782, 792, 827, 1347, 1522 | rsc.org |

| 3-(Naphthalen-2-yl)-6-nitro-1H-indazole | 733, 744, 792, 1346, 1522 | rsc.org |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

For indazole derivatives, X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state, as well as precise bond lengths, bond angles, and torsional angles. researchgate.netnih.gov This information is invaluable for understanding the planarity of the indazole ring system and the conformation of any substituents. researchgate.netnih.gov The crystal structure of 2,3-dimethyl-6-nitro-2H-indazole, for example, shows that the indazole ring system is nearly planar. nih.gov Similarly, the crystal structure of 3-chloro-2-ethyl-6-nitro-2H-indazole reveals a slightly folded indazole moiety. researchgate.net

Other Advanced Spectroscopic and Analytical Techniques (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. For aromatic and heteroaromatic compounds like this compound, the UV-Vis spectrum is influenced by the extent of conjugation and the nature of the substituents. The presence of the nitro group and the chlorine atoms will affect the electronic structure and thus the λmax values.

Computational Chemistry and Molecular Modeling Studies of 3,4 Dichloro 6 Nitro 2h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of a wide range of chemical and physical properties.

Density Functional Theory (DFT) is a robust and widely used computational method that balances accuracy with computational cost, making it ideal for studying medium-sized organic molecules like 3,4-dichloro-6-nitro-2H-indazole. nih.gov The foundational step in any computational analysis is geometry optimization. This process systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to the lowest energy, known as the ground state structure.

Functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP) are frequently paired with basis sets like 6-311++G(d,p) to perform these calculations. nih.gov The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. This theoretical data is often validated by comparing it against experimental results, such as those obtained from X-ray crystallography. While specific calculated data for this compound is not publicly available, the experimental crystallographic data for the closely related compound, 3-Chloro-2-ethyl-6-nitro-2H-indazole, provides a benchmark for the types of structural parameters that would be determined and validated. researchgate.net

Table 1: Selected Experimental Geometric Parameters for 3-Chloro-2-ethyl-6-nitro-2H-indazole. researchgate.net(This table provides an example of the type of data obtained from structural studies, which would be used to validate DFT geometry optimization results.)

| Parameter | Bond/Angle | Value (Å or °) |

|---|---|---|

| Bond Length | Cl1—C7 | 1.7021 Å |

| Bond Length | N1—N2 | 1.3532 Å |

| Bond Length | N2—C7 | 1.3480 Å |

| Bond Length | O1—N3 | 1.2297 Å |

| Bond Length | C4—C5 | 1.3704 Å |

| Bond Angle | N2—C7—C6 | 110.1° (Approx.) |

| Bond Angle | C3—C4—C5 | 118.5° (Approx.) |

Once the optimized geometry is obtained, it can be used to calculate various spectroscopic parameters. These theoretical spectra are crucial for interpreting experimental data and confirming the molecule's structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds. DFT methods, such as B3LYP, are highly effective for these calculations. researchgate.net The computed frequencies correspond to vibrational modes like stretching, bending, and rocking. These calculated values are often systematically scaled to correct for approximations in the computational method and to achieve better agreement with experimental FT-IR spectra. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated to aid in the assignment of experimental NMR peaks.

UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) are calculated using Time-Dependent DFT (TD-DFT). nih.gov This method provides information about the electronic transitions between molecular orbitals, such as the n → π* or π → π* transitions, which are responsible for the molecule's absorption of light in the ultraviolet and visible regions.

The electronic properties and reactivity of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis: The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.govtci-thaijo.org It uses a color gradient to indicate different regions of charge distribution. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the indazole ring, highlighting these as primary sites for electrophilic interaction. tci-thaijo.orgresearchgate.net

Table 2: Illustrative Frontier Orbital Parameters for a Heterocyclic Compound. (This table demonstrates the type of data generated from a HOMO-LUMO analysis.)

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| ΔE Gap | E(LUMO) - E(HOMO) | 4.0 to 5.0 |

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, depending on the position of the hydrogen atom on the pyrazole (B372694) ring. For 3,4-dichloro-6-nitro-indazole, the specified "2H" form is one possibility. Quantum chemical calculations are essential for determining the relative stability of these tautomers.

By calculating the total electronic energy of each optimized tautomer, researchers can identify the most stable form in the gas phase or in solution (by using a solvent model). Furthermore, computational methods can map the potential energy surface for the interconversion between tautomers, allowing for the calculation of the transition state energy and the corresponding energy barrier. This information reveals how easily the tautomers can interconvert and is critical for ensuring that the correct and most stable tautomer is used in further computational studies, such as molecular docking.

Molecular Docking Simulations for Investigating Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target.

Before a docking simulation can be performed, the ligand—in this case, this compound—must be carefully prepared. This is a multi-step process to ensure the molecule is represented accurately.

Initial 3D Structure: A 2D drawing of the molecule is converted into an initial 3D structure using molecular building software.

Geometry Optimization: The initial 3D structure is then subjected to a rigorous geometry optimization, typically using the DFT methods described in section 5.1.1. This step is crucial to find the most stable, low-energy conformation of the ligand.

Charge Assignment: Partial atomic charges are calculated and assigned to each atom in the molecule. These charges are critical for accurately modeling the electrostatic interactions (e.g., hydrogen bonds, salt bridges) between the ligand and the protein receptor.

Conformation Generation: Most small molecules are not rigid and can adopt different shapes (conformations) by rotating around their single bonds. Ligand preparation involves identifying these rotatable bonds and using specialized algorithms to generate a diverse library of possible low-energy conformations. This conformational library is then used in the docking simulation to allow for flexible fitting of the ligand into the protein's binding site, leading to a more accurate prediction of the binding pose.

Selection and Preparation of Relevant Protein Targets (e.g., kinases, enzymes)

Indazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes like proliferation and apoptosis. nih.gov The unique structure of the indazole ring, with its two nitrogen atoms, allows for diverse substitutions, making it a valuable component in designing targeted therapies. nih.gov

In the context of computational studies, the selection of appropriate protein targets is paramount. For a compound like this compound, relevant targets would include kinases and enzymes implicated in cancer and inflammatory diseases, given the known activities of similar indazole-based molecules. nih.govnih.gov For instance, derivatives of indazole have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), fibroblast growth factor receptors (FGFRs), and mitogen-activated protein kinase 1 (MAPK1). nih.govnih.govmdpi.com

The preparation of these protein targets for computational analysis involves several key steps. Initially, the three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Subsequent steps involve the removal of water molecules and any co-crystallized ligands, the addition of hydrogen atoms, and the assignment of appropriate protonation states to amino acid residues. This careful preparation ensures that the protein structure is optimized for accurate docking and simulation studies.

Table 1: Examples of Protein Targets for Indazole Derivatives

| Protein Target | PDB ID | Associated Disease | Reference |

| VEGFR-2 | 4ASD | Cancer | sigmaaldrich.com |

| FGFR1 | 4V04 | Cancer | nih.gov |

| MAPK1 | 2OJG | Cancer | mdpi.com |

| Cyclooxygenase-2 (COX-2) | 3NT1 | Inflammation | researchgate.net |

| Rho-kinase 1 (ROCK1) | 2ETR | Cancer | mdpi.com |

Prediction of Binding Modes and Interaction Networks (Hydrophobic, Hydrogen Bonding, Halogen Bonding)

Understanding how a ligand binds to its target protein is fundamental to drug design. Computational docking simulations are employed to predict the most favorable binding pose of a compound within the active site of a protein and to characterize the non-covalent interactions that stabilize the complex. These interactions primarily include hydrophobic interactions, hydrogen bonds, and, particularly relevant for this compound, halogen bonds.

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein's binding pocket. The phenyl ring of the indazole core and its substituents can form significant hydrophobic contacts with nonpolar amino acid residues.

Hydrogen Bonding: The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. nih.govnbuv.gov.ua These interactions are critical for the specificity and affinity of ligand binding. rsc.orgresearchgate.net For example, the indazole nitrogen has been observed to form hydrogen bonds with hinge region residues in kinases. nih.gov

Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov The chlorine atoms in this compound can participate in halogen bonds, which are increasingly recognized for their importance in molecular recognition and ligand binding. acs.orgijres.org The strength of these bonds generally increases from chlorine to iodine. nih.gov The electron-withdrawing nature of the nitro group on the indazole ring can enhance the electrophilic character of the chlorine atoms, potentially strengthening these interactions. ijres.org

Table 2: Predicted Interaction Types for this compound with a Generic Kinase Active Site

| Interaction Type | Potential Interacting Residues/Moieties | Ligand Moiety Involved |

| Hydrogen Bond | Hinge region backbone (e.g., NH of Alanine) | Indazole Nitrogen |

| Hydrophobic | Leucine, Valine, Isoleucine | Dichlorophenyl ring |

| Halogen Bond | Carbonyl oxygen of backbone or side chain | Chlorine atoms |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | Indazole ring system |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Target Complexes

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. mdpi.com These simulations are crucial for assessing the stability of the predicted binding mode and understanding the conformational changes that may occur upon ligand binding. researchgate.netnih.gov

An MD simulation begins with the docked complex, which is then solvated in a box of water molecules with added ions to mimic physiological conditions. mdpi.com The system's energy is minimized, and then the simulation is run for a specific period, typically nanoseconds, while tracking the atomic trajectories.

Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the protein and the ligand throughout the simulation. A stable RMSD suggests that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): This indicates the flexibility of different regions of the protein, highlighting which residues are most affected by ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds over time, providing insight into the stability of these key interactions. nih.gov

Binding Free Energy Calculations: Methods like MM-PBSA (Molecular Mechanics with Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand-protein complex, providing a more quantitative measure of binding affinity.

For this compound, MD simulations would be essential to confirm that the predicted binding mode, including any halogen bonds, is stable and maintained in a dynamic environment.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, untested compounds. These descriptors can be electronic, steric, or hydrophobic in nature.

Pharmacophore modeling is a related technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. researchgate.netfrontiersin.org A pharmacophore model for indazole derivatives might include features such as a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic aromatic ring, and potentially a halogen bond donor site. researchgate.netnih.gov

Both QSAR and pharmacophore models are valuable tools for the rational design of new indazole derivatives with improved activity. For example, a pharmacophore model could be used to screen large virtual libraries of compounds to identify those that match the required features for binding to a specific target. frontiersin.org

Table 3: Common Pharmacophoric Features for Kinase Inhibitors

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor | An atom with a lone pair of electrons (e.g., nitrogen, oxygen). | Interacts with hydrogen bond donors in the protein's hinge region. |

| Hydrogen Bond Donor | A hydrogen atom bonded to an electronegative atom (e.g., N-H). | Interacts with hydrogen bond acceptors in the protein. |

| Aromatic Ring | A planar, cyclic, conjugated system. | Engages in π-π stacking or hydrophobic interactions. |

| Hydrophobic Group | A nonpolar chemical group. | Occupies hydrophobic pockets in the binding site. |

In Silico ADMET Prediction Methodologies in Compound Design

In addition to predicting biological activity, computational methods are widely used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govnih.govslideshare.net Poor ADMET properties are a major cause of failure in drug development, so early prediction is crucial. springernature.comnih.gov

Various in silico methodologies are employed for ADMET prediction:

QSAR-based models: Similar to activity prediction, QSAR models can be built to predict ADMET properties like aqueous solubility, plasma protein binding, and potential for hERG channel inhibition. nih.gov

Rule-based systems: These systems, such as Lipinski's Rule of Five, use simple molecular properties (e.g., molecular weight, lipophilicity) to assess the "drug-likeness" of a compound.

Physicochemical property calculations: Software can predict fundamental properties like logP (a measure of lipophilicity), pKa, and polar surface area, which are important determinants of ADMET behavior.

Metabolism prediction: Computational tools can identify potential sites of metabolism on a molecule by simulating the activity of major drug-metabolizing enzymes like cytochromes P450.

Toxicity prediction: In silico models can screen for potential toxicities by identifying structural alerts that are associated with adverse effects or by predicting interactions with known toxicity targets.

These computational approaches allow for the early identification and filtering of compounds with predicted poor ADMET profiles, enabling medicinal chemists to focus their efforts on more promising candidates. nih.govresearchgate.net

Mechanistic Insights into the Biological Activity and Structure Activity Relationships Sar of Indazole Derivatives

General Biological Activities Associated with the Indazole Scaffold in Academic Research

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry due to its wide array of pharmacological activities. ingentaconnect.comnih.govnih.gov Though rare in nature, synthetic indazole derivatives have demonstrated significant therapeutic potential across various disease areas. nih.govnih.gov The versatility of the indazole ring allows for diverse substitutions, leading to compounds with a broad spectrum of biological actions. nih.govmdpi.com

Academic research has extensively explored the biological potential of indazole derivatives, revealing their efficacy as:

Anticancer agents: A significant portion of research has focused on the antitumor properties of indazole-based compounds. ingentaconnect.comnih.govrsc.orgrsc.org These derivatives have been shown to inhibit the proliferation of various cancer cell lines and can act as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer. rsc.orgnih.gov

Anti-inflammatory agents: Indazole derivatives have been investigated for their anti-inflammatory effects. ingentaconnect.comnih.gov

Antimicrobial agents: The indazole scaffold has been a foundation for the development of compounds with antibacterial and antifungal properties. ingentaconnect.comnih.govnih.gov

Antiviral agents: Notably, some indazole derivatives have shown activity against HIV. ingentaconnect.comnih.gov

Cardiovascular agents: Certain indazole derivatives have been studied for their antiarrhythmic properties. ingentaconnect.comnih.gov Additionally, YC-1, a notable indazole derivative, exhibits antiplatelet activity and has been a basis for the development of drugs for pulmonary hypertension. nih.gov

Glucagon (B607659) Receptor Antagonists: A series of indazole derivatives have been identified as potent glucagon receptor antagonists, suggesting their potential in treating type II diabetes. nih.gov

The biological activity of indazole derivatives is often linked to their ability to interact with various biological targets, which is governed by the nature and position of substituents on the indazole core. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of these compounds for their intended targets. nih.govnih.govelsevierpure.com

In Vitro Evaluation Methodologies Relevant to Indazole Derivatives

The preclinical assessment of indazole derivatives relies on a variety of in vitro assays to determine their biological activity and elucidate their mechanisms of action. These methodologies provide crucial data on the efficacy and selectivity of these compounds before any potential in vivo studies.

Enzyme Inhibition Assays (e.g., Kinase Inhibition, Tyrosine Kinase Inhibition)

Enzyme inhibition assays are fundamental in the study of indazole derivatives, many of which are designed as specific enzyme inhibitors. nih.gov Kinases, particularly tyrosine kinases, are common targets for indazole-based anticancer drugs. rsc.orgnih.gov

These assays typically involve:

Biochemical Assays: Measuring the activity of a purified enzyme in the presence and absence of the indazole derivative. The concentration of the compound that inhibits the enzyme's activity by 50% (IC50) is a key parameter determined from these experiments. nih.gov

KinaseSelectivity Profiling: To assess the specificity of the inhibitor, its activity is tested against a panel of different kinases. This helps in identifying potential off-target effects. researchgate.net For instance, the KINOMEscan™ platform can be used to evaluate the binding of a compound against a large number of human kinases. nih.gov

Competition Binding Assays: These assays determine the ability of a test compound to displace a known ligand or substrate from the enzyme's active site.

Examples of Kinase Targets for Indazole Derivatives:

Vascular Endothelial Growth Factor Receptor (VEGFR) mdpi.comnih.gov

Fibroblast Growth Factor Receptors (FGFRs) mdpi.comnih.gov

FMS-like tyrosine kinase 3 (FLT3) nih.gov

Polo-like kinase 4 (PLK4) nih.gov

Aurora kinases nih.gov

B-Raf researchgate.netbohrium.com

Interactive Table: Examples of Indazole Derivatives and their Kinase Inhibitory Activities

| Compound | Target Kinase | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Pazopanib | Multi-kinase inhibitor (including VEGFR) | - | nih.govrsc.org |

| Axitinib | VEGFR | - | nih.gov |

| Compound 22f | FLT3/D835Y | 0.199 nM (IC50) | nih.gov |

| Compound 2f | Not specified | 0.23–1.15 μM (IC50 against various cancer cell lines) | rsc.org |

| 1H-indazole-based derivatives | FGFR1-3 | 0.8–90 μM | mdpi.com |

Cell-Based Antiproliferative Screening Methods (e.g., against cancer cell lines, without discussing human trials)

Commonly used methods include:

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests that the compound is inhibiting cell proliferation or inducing cell death. nih.govnih.gov

Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies. A reduction in the number and size of colonies indicates an inhibitory effect on cell proliferation and survival. nih.gov

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). nih.gov Indazole derivatives can cause cell cycle arrest at specific checkpoints, preventing cancer cells from dividing. nih.gov

Apoptosis Assays: These assays detect programmed cell death (apoptosis) induced by the compound. Methods include Annexin V/propidium iodide staining followed by flow cytometry, and western blot analysis for apoptosis-related proteins like caspases and members of the Bcl-2 family. rsc.orgrsc.org

Interactive Table: Antiproliferative Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Compound 2f | 4T1 (breast cancer) | Potent growth inhibitory activity | rsc.orgrsc.org |

| Polysubstituted indazoles | A2780 (ovarian), A549 (lung), IMR32 (neuroblastoma), MDA-MB-231 (breast), T47D (breast) | IC50 values from 0.64 to 17 µM | nih.gov |

| Compound 6o | K562 (chronic myeloid leukemia) | IC50 = 5.15 µM | nih.gov |

| 2-cyano-4-isoproxy substituted indazole | Skmel-23 (melanoma), A375 (melanoma) | IC50 = 13.37 µM (Skmel-23), 15.57 µM (A375) | researchgate.net |

In Vitro Antibacterial and Antifungal Activity Assays

To evaluate the antimicrobial potential of indazole derivatives, a range of in vitro assays are employed to determine their efficacy against various bacterial and fungal strains. nih.govjchr.org

Standard methodologies include:

Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism. researchgate.net

Agar (B569324) Diffusion Method (Disk Diffusion or Well Diffusion): In this method, a paper disk or a well containing the test compound is placed on an agar plate inoculated with the microorganism. The size of the zone of inhibition around the disk or well indicates the antimicrobial activity. researchgate.net

Cylinder-Plate Method: This is another diffusion method used to determine the MIC of antifungal compounds. mdpi.comresearchgate.net

Commonly Tested Microorganisms:

Bacteria: Escherichia coli, Bacillus cereus, Xanthomonas campestris, Bacillus megaterium nih.gov

Fungi: Candida albicans, Candida glabrata nih.govjchr.orgmdpi.com

Interactive Table: Antimicrobial Activity of Indazole Derivatives

| Compound Type | Microorganism(s) | Method | Observed Activity | Reference |

|---|---|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, Candida albicans | In vitro anti-microbial study | Dominant activity | nih.gov |

| 3-phenyl-1H-indazole derivatives | Candida albicans, Candida glabrata | Cylinder-plate method (MIC determination) | Anticandidal activity | mdpi.com |

| 1-H indazole and 4-chloro-1-H indazole | Candida albicans | Antifungal activity test | Promising results | jchr.org |

Receptor Binding Studies and Ligand-Target Engagement Assays

Receptor binding assays are essential for understanding how indazole derivatives interact with their specific molecular targets, such as G-protein coupled receptors or nuclear receptors. nih.gov These assays quantify the affinity of a ligand for its receptor. ibr-inc.com

Key techniques include:

Competitive Binding Assays: These assays measure the ability of a test compound (the indazole derivative) to compete with a radiolabeled or fluorescently labeled known ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the labeled ligand (IC50 or Ki) is determined. google.com

Cell-Based Ligand Binding Assays: Flow cytometry can be used to detect the binding of ligands to receptors on the surface of intact cells. ibr-inc.com

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a sensitive, homogeneous assay format used for high-throughput screening of receptor binding. ibr-inc.com

Surface Plasmon Resonance (SPR): SPR can be used to measure the kinetics of binding (association and dissociation rates) between the indazole derivative and its target protein in real-time.

An example is the discovery of indazole derivatives as potent glucagon receptor (GCGR) antagonists, which was achieved through scaffold hopping and subsequent optimization guided by receptor binding and functional assays. nih.gov

Elucidation of Molecular Mechanisms of Action for Indazole-Based Bioactivity

Understanding the molecular mechanisms by which indazole derivatives exert their biological effects is crucial for their development as therapeutic agents. rsc.orgnih.gov This involves identifying the specific cellular pathways and molecular targets they modulate.

Investigative Approaches:

Western Blot Analysis: This technique is widely used to detect changes in the expression levels of specific proteins involved in signaling pathways. For example, in cancer research, western blotting can reveal if an indazole derivative affects the levels of proteins involved in apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2), cell cycle regulation, or metastasis (e.g., MMP9, TIMP2). rsc.orgrsc.org

Molecular Docking Studies: Computational modeling is used to predict the binding mode of an indazole derivative within the active site of its target protein. nih.govnih.gov This can provide insights into the specific amino acid residues involved in the interaction and guide further SAR studies. nih.gov

Analysis of Downstream Signaling: Once a primary target is identified (e.g., a kinase), researchers investigate the downstream effects of its inhibition. This can involve measuring the phosphorylation status of substrate proteins or the expression of target genes.

Reactive Oxygen Species (ROS) Measurement: Some indazole derivatives have been shown to induce apoptosis by increasing the levels of reactive oxygen species within cancer cells, leading to mitochondrial dysfunction. rsc.orgrsc.org

Mitochondrial Membrane Potential Assays: Changes in mitochondrial membrane potential are an early indicator of apoptosis and can be measured using specific fluorescent dyes. rsc.orgrsc.org

For instance, the anticancer activity of compound 2f was linked to the upregulation of pro-apoptotic proteins (cleaved caspase-3, Bax), downregulation of the anti-apoptotic protein Bcl-2, increased ROS levels, and decreased mitochondrial membrane potential. rsc.orgrsc.org Furthermore, it was found to inhibit cell migration and invasion by reducing the levels of matrix metalloproteinase-9 (MMP9) and increasing its inhibitor, TIMP2. rsc.orgrsc.org

Comprehensive Structure-Activity Relationship (SAR) Studies of Substituted Indazoles

Indazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, largely due to their versatile biological activities. nih.gov The structure-activity relationship (SAR) of these compounds is complex, with the biological profile being highly dependent on the nature and position of substituents on the bicyclic indazole core. pnrjournal.com Key modifications, such as halogenation, nitration, and the specific tautomeric form of the indazole ring, play crucial roles in defining the molecule's interaction with biological targets. nih.govrsc.org

Role of Halogen Substitution at C-3 and C-4 on Biological Profiles

Halogen atoms, owing to their unique electronic and steric properties, can significantly alter the pharmacokinetic and pharmacodynamic profiles of drug candidates. rsc.org In the context of indazole derivatives, halogen substitution at the C-3 and C-4 positions has been a critical strategy for modulating biological activity.

Research into fibroblast growth factor receptor (FGFR) inhibitors has utilized a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold. semanticscholar.org In this series, the dichlorophenyl moiety at C-6 is crucial, but further modifications at the C-4 position were explored to extend into a new binding subpocket of the FGFR ATP site. This led to the development of potent inhibitors, with compounds like 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide exhibiting an IC50 value of approximately 30.2 nM against FGFR1. semanticscholar.org

Similarly, the synthesis of 3-chloro-6-nitro-1H-indazole derivatives has yielded promising antileishmanial candidates. nih.gov The presence of the chloro group at the C-3 position is integral to the heterocyclic system's activity against various Leishmania species. nih.gov Further studies on halogenated 1-benzylindazole-3-carboxylic acids revealed potent antispermatogenic activity. Specifically, 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid was identified as a particularly active derivative, demonstrating that di-halogenation of the benzyl (B1604629) substituent profoundly impacts biological function. nih.gov

A metal-free method for the regioselective halogenation of 2H-indazoles has underscored the importance of creating diverse halogenated scaffolds for pharmaceutical applications. rsc.org This approach allows for the synthesis of mono-, poly-, and hetero-halogenated indazoles, which are valuable precursors for drugs. rsc.org The ability to precisely place halogens at positions like C-3 and C-7 enables fine-tuning of the molecule's properties. rsc.org

| Compound/Series | Substitution Pattern | Target/Activity | Key Findings | Reference(s) |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | Dichloro substitution at C-6 phenyl ring; various amides at C-4 | FGFR1 Inhibition | C-4 substitution extends into a new binding pocket, enhancing potency. | semanticscholar.org |

| 3-chloro-6-nitro-1H-indazole derivatives | Chloro at C-3; Nitro at C-6 | Antileishmanial | C-3 chloro group is a key feature for activity against Leishmania species. | nih.gov |

| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | Dichlorobenzyl at N-1 | Antispermatogenic | Potent activity observed, highlighting the role of halogenation on the N-1 substituent. | nih.gov |

Influence of the Nitro Group at C-6 on Biological Activity and Specificity

The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's electronic properties, metabolic stability, and ability to form hydrogen bonds. Its placement at the C-6 position of the indazole ring has been shown to be a determinant of specific biological activities.

In the development of antileishmanial agents, 3-chloro-6-nitro-1H-indazole was used as a starting scaffold. nih.gov The resulting derivatives showed significant potency, with compound 13 in the study emerging as a promising growth inhibitor of Leishmania major. This indicates that the 6-nitro substitution is compatible with, and likely contributes to, the antiprotozoal activity of this chemical series. nih.gov

Studies on 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have revealed antiproliferative and antibacterial activities. The nitro-substituted compounds, particularly 12a and 13b from the study, demonstrated notable activity against Neisseria gonorrhoeae with MIC values of 250 and 62.5 μg/mL, respectively, without showing hemolytic activity. researchgate.net Furthermore, several nitro-based indazoles from this series exhibited IC50 values between 5–15 μM against the NCI-H460 lung carcinoma cell line. researchgate.net This dual activity highlights the importance of the 6-nitro group in conferring both antibacterial and anticancer properties to the constrained tricyclic pyrazole structure. researchgate.net

While not at C-6, research on 5-nitroindazole (B105863) derivatives also provides insight into the role of the nitro group. These compounds displayed significant trichomonacidal activity against Trichomonas vaginalis and antichagasic activity against Trypanosoma cruzi. researchgate.net The presence of the nitro group is a common feature in many compounds with antiprotozoal activity, and these findings support its importance in the indazole scaffold for targeting these pathogens. researchgate.net

| Compound/Series | Substitution Pattern | Target/Activity | Key Findings | Reference(s) |

| 3-chloro-6-nitro-1H-indazole derivatives | Nitro at C-6; Chloro at C-3 | Antileishmanial (Leishmania major) | The 6-nitro group is a key component of the scaffold for potent antileishmanial activity. | nih.gov |

| 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | Nitro at C-6 | Antiproliferative (NCI-H460), Antibacterial (N. gonorrhoeae) | The 6-nitro group confers both anticancer and antibacterial properties to the constrained scaffold. | researchgate.net |

| 5-nitroindazole derivatives | Nitro at C-5 | Antiprotozoal (T. vaginalis, T. cruzi) | The nitro group is crucial for potent antiprotozoal activity. | researchgate.net |

Impact of 2H- vs. 1H-Tautomerism on Biological Interactions

The indazole ring exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov The 1H-tautomer is generally the more thermodynamically stable form. nih.govresearchgate.net This tautomerism is not merely a structural curiosity; it profoundly influences the molecule's synthesis, reactivity, physical properties, and, critically, its biological interactions. nih.gov The position of the nitrogen-bound hydrogen affects the molecule's hydrogen bonding capabilities as a donor and acceptor, which is fundamental for molecular recognition by biological targets.

The synthesis of specific regioisomers is a key challenge in medicinal chemistry. For example, methods have been developed for the specific synthesis of 2-phenyl-2H-indazole derivatives, which were subsequently evaluated as antimicrobial and anti-inflammatory agents. nih.gov This demonstrates that the 2H-indazole scaffold can serve as a valid template for drug design.

Theoretical studies have shown that while the 1H-tautomer is often more stable, the energy difference between the 1H and 2H forms can be very small and influenced by the substitution pattern on the ring. nih.gov In some substituted tetrahydro-4H-indazol-4-ones, the 2H-tautomer was found to be the more stable form, indicating that the electronic nature of substituents can reverse the typical stability order. nih.gov

The biological implications of this tautomerism are significant. Different tautomers present distinct pharmacophoric features to a receptor. The orientation of the lone pair on one nitrogen and the N-H bond on the other creates a unique pattern of hydrogen bond donors and acceptors. This directly impacts how the molecule fits into a binding site and interacts with key amino acid residues. Docking studies have revealed that the 1H-indazole motif can engage in effective interactions within the hydrophobic pockets of enzymes, underscoring the importance of this specific tautomeric form for the activity of certain inhibitors. nih.gov The ability to selectively synthesize and isolate the desired N-1 or N-2 alkylated indazole regioisomer is often crucial for optimizing biological activity and maximizing product yield. pnrjournal.com

Contributions of the Bicyclic Indazole Scaffold Rigidity and Aromaticity to Molecular Recognition

The indazole nucleus is a bicyclic, 10-π electron aromatic system composed of a fused benzene and pyrazole ring. nih.govnih.gov This scaffold possesses a high degree of rigidity, which is a favorable characteristic in drug design. A rigid structure reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. The planarity and aromaticity of the indazole ring system are central to its ability to participate in various non-covalent interactions that govern molecular recognition.

The aromatic nature of the scaffold allows for crucial π-π stacking and hydrophobic interactions within protein binding sites. For instance, docking models of 1H-indazoles as IDO1 inhibitors showed that the indazole motif made effective hydrophobic interactions with pockets A and B of the enzyme, demonstrating that the bicyclic structure is a key pharmacophore. nih.gov The two adjacent nitrogen atoms within the pyrazole portion of the scaffold provide defined vectors for hydrogen bonding, acting as both donors and acceptors, which is critical for anchoring the molecule within a target's active site. researchgate.net